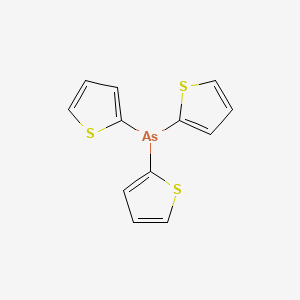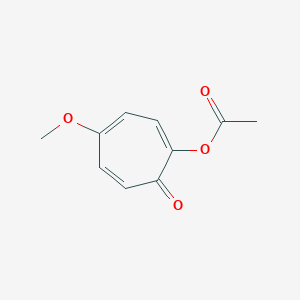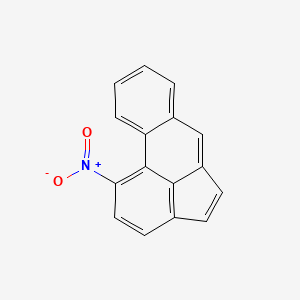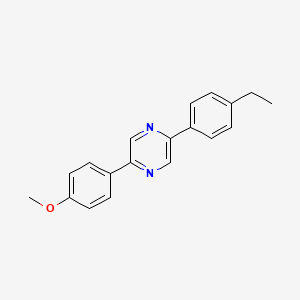
3,4-Dibenzylidenehexane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibenzylidenehexane-2,5-dione is an organic compound with the molecular formula C20H18O4 It is a diketone, meaning it contains two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibenzylidenehexane-2,5-dione typically involves the condensation of benzaldehyde with hexane-2,5-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibenzylidenehexane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Aplicaciones Científicas De Investigación
3,4-Dibenzylidenehexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dibenzylidenehexane-2,5-dione involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This can result in changes to cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Hexane-2,5-dione: A related diketone with similar chemical properties.
Benzylideneacetone: Another compound with a similar structure but different reactivity.
Uniqueness
3,4-Dibenzylidenehexane-2,5-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Propiedades
Número CAS |
112169-69-4 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3,4-dibenzylidenehexane-2,5-dione |
InChI |
InChI=1S/C20H18O2/c1-15(21)19(13-17-9-5-3-6-10-17)20(16(2)22)14-18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clave InChI |
FNZSREFDAOIPGH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC1=CC=CC=C1)C(=CC2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)




![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)




![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)


